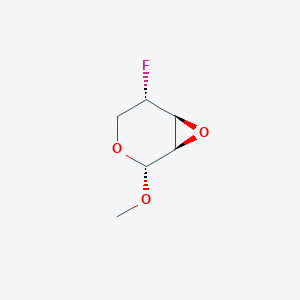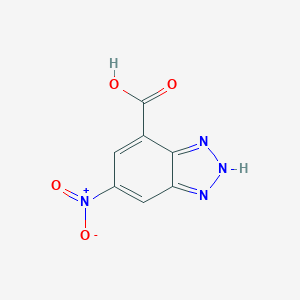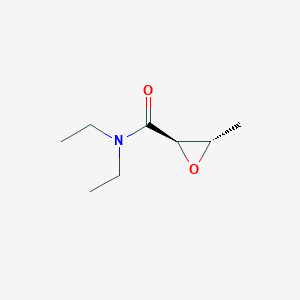
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide, also known as DMOC, is a chiral oxirane compound that has been widely used in scientific research. DMOC is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity.
Wirkmechanismus
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide reacts with nucleophiles, such as amines and alcohols, to form stable oxazolidinones and oxazolidinethiones. The reaction proceeds via an intermediate epoxide, which is opened by the nucleophile. The stereochemistry of the resulting oxazolidinone or oxazolidinethione is determined by the stereochemistry of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a chiral molecule, and its stereochemistry determines the stereochemistry of the resulting product.
Biochemische Und Physiologische Effekte
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives exhibit antitumor and antiviral activities. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been found to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also relatively easy to synthesize, and the starting material, diethyl malonate, is readily available. However, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a toxic and flammable compound, and it should be handled with care. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also sensitive to air and moisture, and it should be stored in a dry and inert atmosphere.
Zukünftige Richtungen
There are several future directions for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide research. First, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a chiral auxiliary in asymmetric synthesis to create new chiral compounds with potential biological activities. Second, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a building block for the synthesis of new antitumor and antiviral agents. Third, the biochemical and physiological effects of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be further studied to determine their potential therapeutic applications. Fourth, new synthetic methods for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be developed to improve their yield and purity. Finally, the toxicity and environmental impact of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide should be further studied to ensure its safe use in scientific research.
Synthesemethoden
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be synthesized via a three-step process starting from diethyl malonate. The first step involves the reaction of diethyl malonate with sodium hydride to form the sodium salt of diethyl malonate. The second step involves the reaction of the sodium salt with methyl iodide to form the methyl ester of diethyl malonate. The third step involves the reaction of the methyl ester with m-chloroperoxybenzoic acid (MCPBA) to form (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. The overall yield of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is around 50%.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been widely used as a chiral building block for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also used as a chiral auxiliary in asymmetric synthesis. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been found to be a useful reagent in the synthesis of β-lactams, which are important structural motifs in many biologically active compounds.
Eigenschaften
CAS-Nummer |
119163-31-4 |
|---|---|
Produktname |
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2R,3S)-N,N-diethyl-3-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)8(10)7-6(3)11-7/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ITRIUJHIHGRPCD-NKWVEPMBSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@H]1[C@@H](O1)C |
SMILES |
CCN(CC)C(=O)C1C(O1)C |
Kanonische SMILES |
CCN(CC)C(=O)C1C(O1)C |
Synonyme |
Oxiranecarboxamide, N,N-diethyl-3-methyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



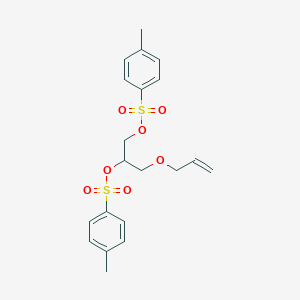
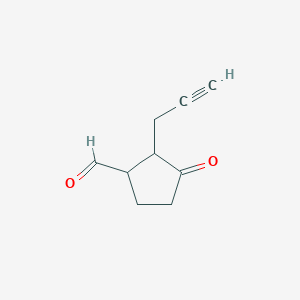
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
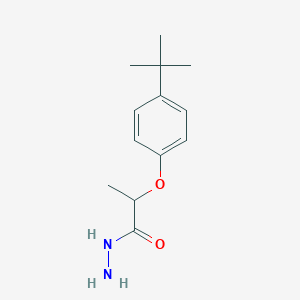
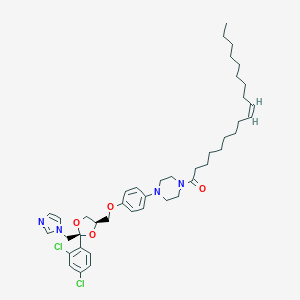

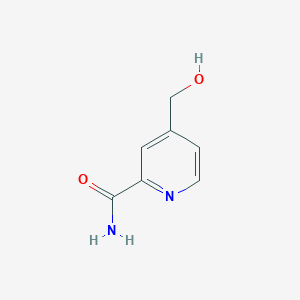
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
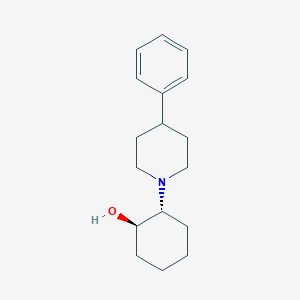

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

